(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine
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Overview
Description
(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine typically involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . Another method involves the tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may yield amine derivatives .
Scientific Research Applications
(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties.
1,3,4-Oxadiazole Derivatives: These compounds are closely related and often exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methyl-substituted oxadiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)-phenylmethanamine |
InChI |
InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
InChI Key |
SPPXGGCZVYGSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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